Product packaging for 4-(Chloromethyl)-4-ethyloxane(Cat. No.:)

4-(Chloromethyl)-4-ethyloxane

Cat. No.: B13152345
M. Wt: 162.66 g/mol
InChI Key: RRTJQOFDFPQFLF-UHFFFAOYSA-N
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Description

Overview of Oxane Derivatives in Synthetic Organic Chemistry

Oxane, a six-membered heterocyclic ether, serves as a fundamental scaffold in a vast array of organic molecules. wiley-vch.deiajpr.com Its derivatives are integral components in many natural products, pharmaceuticals, and advanced materials. iajpr.comgoogle.com The oxane ring, a saturated version of pyran, typically exists in a stable chair conformation, similar to cyclohexane. wiley-vch.de This structural feature imparts specific stereochemical properties to the molecules containing it. The presence of the oxygen heteroatom influences the electronic environment of the ring, making it a key participant in various chemical transformations. iajpr.com Functionalized oxanes are widely used as intermediates in the synthesis of complex molecules, including sugars, vitamins like Vitamin E, and various therapeutic agents. iajpr.com

Significance of Chloromethyl Functionality in Organic Synthesis

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in synthetic organic chemistry. chempanda.com Its significance lies in its ability to act as a versatile electrophilic building block. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. mdpi.com This reactivity makes chloromethyl compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. chempanda.comorgsyn.org For instance, the chloromethyl group can be readily converted to amines, azides, ethers, and other functionalities, providing a gateway to diverse molecular architectures. researchgate.net The process of introducing a chloromethyl group, known as chloromethylation, is a common strategy to enhance the synthetic utility of a molecule. chempanda.com

Contextualization of 4-(Chloromethyl)-4-ethyloxane within Heterocyclic Chemistry

This compound is a specific example of a functionalized oxane. Its structure combines the heterocyclic oxane ring with a reactive chloromethyl group and an ethyl substituent at the C4 position. This unique combination of features places it at the intersection of several important areas of heterocyclic chemistry. The study of such molecules contributes to the broader understanding of structure-reactivity relationships in saturated heterocycles. uomus.edu.iq The presence of both a stable heterocyclic core and a reactive side chain makes compounds like this compound valuable probes and intermediates for the synthesis of more complex and potentially bioactive molecules.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound3-(Chloromethyl)-3-ethyloxane (B13178898)4-(Chloromethyl)-4-ethyloctane
CAS Number 1489418-68-91696661-76-31494512-63-8
Molecular Formula C₈H₁₅ClOC₈H₁₅ClOC₁₁H₂₃Cl
Molecular Weight 162.66 g/mol 162.66 g/mol 190.75 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO B13152345 4-(Chloromethyl)-4-ethyloxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

4-(chloromethyl)-4-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3

InChI Key

RRTJQOFDFPQFLF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)CCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 4-(Chloromethyl)-4-ethyloxane

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto a substrate. In the context of a cyclic ether like 4-ethyloxane, this functionalization would occur at a carbon atom of the ring. The primary methods for such transformations involve either electrophilic substitution reactions catalyzed by Lewis acids or non-selective free radical processes.

Lewis acid-catalyzed chloromethylation, often analogous to the Blanc chloromethylation of aromatic compounds, is a viable method for introducing a chloromethyl group. This reaction typically employs formaldehyde (or a source thereof, like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).

The mechanism commences with the protonation of formaldehyde by the acid, which enhances the electrophilicity of the carbonyl carbon. The Lewis acid coordinates with the formaldehyde oxygen, further activating it for nucleophilic attack. In the case of a cyclic ether, the ether oxygen can act as an internal nucleophile, or the reaction can proceed via the formation of a chloromethyl cation equivalent that is then attacked by an enol or enolate form of a suitable precursor. The benzyl alcohol intermediate, should one form, is rapidly converted to the corresponding chloride in the acidic reaction medium.

A variety of Lewis acids can be employed to catalyze this transformation, each with varying degrees of reactivity and substrate compatibility.

Table 1: Common Lewis Acid Catalysts in Chloromethylation Reactions

CatalystTypical Reaction ConditionsNotes
Zinc Chloride (ZnCl₂)Formaldehyde, HCl, moderate temperaturesThe most common and versatile catalyst for Blanc-type chloromethylations.
Aluminum Chloride (AlCl₃)Often used with less reactive substratesA stronger Lewis acid, can sometimes lead to side reactions.
Tin(IV) Chloride (SnCl₄)Can be used for a range of substratesAnother effective Lewis acid catalyst.
Iron(III) Chloride (FeCl₃)Demonstrates high catalytic activity in some casesA cost-effective and efficient catalyst.

This table presents a selection of commonly used Lewis acids and is not exhaustive.

For the specific case of 4-ethyloxane, direct chloromethylation at the C4 position would be challenging due to the lack of a directing group to activate this specific carbon for electrophilic attack. Therefore, this strategy is more applicable to precursors where the oxane ring is formed from a molecule already containing the necessary carbon framework.

An alternative to Lewis acid-catalyzed methods is free-radical chlorination. This approach involves the use of a chlorinating agent, such as chlorine gas (Cl₂), and initiation by ultraviolet (UV) light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The process begins with the homolytic cleavage of the chlorine molecule to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the substrate (4-ethyloxane), creating an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

Free-radical chlorination is notoriously unselective. wikipedia.org In the case of 4-ethyloxane, there are several different types of hydrogen atoms (primary, secondary, and tertiary) that can be abstracted by the chlorine radical. The stability of the resulting alkyl radical influences the product distribution, with the general order of stability being tertiary > secondary > primary. However, due to the high reactivity of the chlorine radical, a mixture of monochlorinated products is typically obtained, along with the potential for dichlorination and other side reactions.

Table 2: Potential Monochlorination Products of 4-Ethyloxane via Free Radical Chlorination

Position of ChlorinationType of Hydrogen AbstractedResulting Product
C2 or C6Secondary2-Chloro-4-ethyloxane
C3 or C5Secondary3-Chloro-4-ethyloxane
Ethyl group (CH₂)Secondary4-(1-Chloroethyl)oxane
Ethyl group (CH₃)Primary4-(2-Chloroethyl)oxane
C4Tertiary4-Chloro-4-ethyloxane

This table illustrates the variety of possible monochlorinated isomers, highlighting the lack of selectivity in free-radical chlorination.

Given this lack of selectivity, isolating the desired this compound from the complex mixture of products would be a significant challenge, making this approach less synthetically desirable for targeted synthesis.

The construction of the 4-ethyl-substituted oxane ring is a critical precursor step. Several reliable and stereocontrolled methods exist for the synthesis of substituted tetrahydropyrans (oxanes).

The synthesis of the oxane ring often involves the cyclization of a linear precursor that contains the necessary carbon and oxygen atoms. Two prominent methods for this transformation are the Prins reaction and the intramolecular Williamson ether synthesis.

The Prins reaction is a powerful tool for the formation of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal nucleophile (the hydroxyl group) to form the cyclic ether. The specific substitution pattern on the final oxane ring can be controlled by the choice of the starting homoallylic alcohol and the carbonyl compound.

The intramolecular Williamson ether synthesis is another fundamental method for forming cyclic ethers. This reaction involves the intramolecular Sₙ2 reaction of a halo-alcohol. A linear precursor containing a hydroxyl group and a leaving group (typically a halide or a sulfonate ester) at appropriate positions is treated with a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile to displace the leaving group, forming the cyclic ether. The formation of five- and six-membered rings is generally favored in this reaction.

Achieving specific regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. Modern synthetic methods offer a high degree of control over the formation of substituted oxane rings.

In the context of the Prins reaction , the stereochemical outcome can often be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions. The use of chiral catalysts can also induce enantioselectivity in the formation of the oxane ring.

For the intramolecular Williamson ether synthesis , the stereochemistry of the starting halo-alcohol directly dictates the stereochemistry of the resulting cyclic ether, as the Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group.

Other advanced methods for the stereoselective synthesis of substituted oxanes include:

Hetero-Diels-Alder reactions: The reaction of a diene with an aldehyde or ketone can provide a direct route to dihydropyran systems, which can then be hydrogenated to the corresponding oxane.

Ring-closing metathesis (RCM): A diene precursor containing an ether linkage can be cyclized using a ruthenium catalyst to form an unsaturated cyclic ether, which can subsequently be reduced.

Organocatalysis: Chiral organocatalysts have been developed to promote enantioselective cyclizations to form oxane rings.

By carefully selecting the appropriate synthetic strategy and starting materials, it is possible to construct the 4-ethyloxane precursor with a high degree of control over its structure, which is then ready for the subsequent chloromethylation step to yield the target compound, this compound.

Derivatization of Related Chloromethylated Heterocycles

The chloromethyl group is a versatile functional handle that allows for a variety of subsequent chemical transformations. The reactivity of the chloromethyl group in this compound can be inferred by analogy to other chloromethylated heterocyles.

The derivatization of chloromethylated dioxoles and pyrimidines provides a framework for predicting the reactivity of this compound. For instance, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a valuable intermediate where the chloromethyl group readily participates in nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups, such as esters through reaction with alcohols. smolecule.com Similarly, the chlorine atom in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is reactive towards nucleophiles, with substitution occurring selectively at the 4-position of the pyrimidine ring before reaction at the chloromethyl group. mdpi.com This suggests that the chloromethyl group in this compound would be susceptible to nucleophilic displacement, enabling the synthesis of a diverse range of derivatives.

The triphenylmethyl derivatization method, used for the analysis of reactive chloromethyl groups, converts the chloromethyl group into a more stable triphenylmethyl derivative, facilitating analysis by gas chromatography. smolecule.com This derivatization proceeds with high conversion efficiency, indicating the accessibility and reactivity of the chloromethyl group. smolecule.com Such derivatization strategies could be applicable to this compound for analytical purposes.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is crucial for sustainable manufacturing. emergingpub.comaxil-is.com These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. emergingpub.comaxil-is.com

Atom Economy and Reaction Mass Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. ekb.egjk-sci.com High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. jk-sci.comnih.gov Reaction Mass Efficiency (RME) provides a more practical measure of the 'greenness' of a reaction by considering the masses of all reactants, solvents, and reagents used relative to the mass of the product obtained. ekb.eg

For a hypothetical synthesis of this compound, an analysis of different synthetic routes would be necessary to determine the most atom-economical approach. For example, a cycloaddition reaction might offer a higher atom economy compared to a multi-step linear synthesis involving protecting groups.

Hypothetical Atom Economy Comparison for Oxetane (B1205548) Formation:

Reaction TypeReactantsProductByproductsTheoretical Atom Economy (%)
[2+2] CycloadditionDiene + CarbonylOxetaneNone100
Intramolecular CyclizationHalohydrinOxetaneSalt (e.g., NaCl)< 100

Exploration of Green Solvents and Catalytic Systems

The choice of solvents and catalysts significantly impacts the environmental footprint of a chemical process. Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. whiterose.ac.uknih.gov Water is an ideal green solvent, though its use can be limited by the solubility of organic reactants. nih.gov Other green solvents include alcohols, esters, and ethers like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). whiterose.ac.uknih.gov The use of hazardous solvents such as chlorinated hydrocarbons and dipolar aprotic solvents like DMF and NMP is being discouraged. whiterose.ac.uk

Catalytic systems are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused, reducing waste. jk-sci.com For oxetane synthesis, various catalytic systems have been developed, including Lewis acid and photoredox catalysis. acs.orgnih.gov The use of efficient and recyclable catalysts would be a key consideration in a green synthesis of this compound.

Examples of Green Solvents and Catalysts in Heterocyclic Synthesis:

ReactionGreen SolventCatalystBenefits
ChloromethylationAqueous mediaDicationic Ionic LiquidsMild conditions, catalyst recyclability. researchgate.net
Oxetane SynthesisAcetonitrileIridium photocatalystVisible-light mediated, high diastereoselectivity. nih.gov
C-H FunctionalizationAcetonitrileIridium photoredox catalystDirect functionalization, avoids pre-functionalized substrates. acs.org

Waste Minimization Strategies

Waste minimization in pharmaceutical and chemical manufacturing involves a holistic approach, from process design to waste treatment. core.ac.ukcopadata.com Key strategies include:

Process Optimization: Adopting continuous manufacturing over batch processes can improve efficiency and reduce waste. emergingpub.com

Solvent Recycling: Implementing solvent recovery and recycling systems minimizes the consumption of fresh solvents and reduces hazardous waste. emergingpub.com

Catalyst Recovery: Using heterogeneous catalysts or catalyst systems that can be easily separated and reused.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent use and waste generation. nih.gov

The pharmaceutical industry is actively seeking to reduce its environmental impact by adopting such strategies. emergingpub.comaxil-is.com For the synthesis of this compound, a life cycle assessment approach would be beneficial to identify and mitigate waste generation at each step of the manufacturing process. emergingpub.com

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

Nucleophilic substitution reactions are fundamental to the chemical transformations of 4-(Chloromethyl)-4-ethyloxane. These reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile.

The substitution at the primary carbon of the chloromethyl group in this compound can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. However, the unique structure of this compound, which is analogous to a neopentyl halide, profoundly influences the feasibility of these pathways. quora.comchemistrysteps.com

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.org This concerted, single-step process is highly sensitive to steric hindrance. spcmc.ac.inchemistrysteps.com In the case of this compound, the electrophilic carbon is attached to a quaternary carbon atom within the oxane ring. This arrangement, similar to neopentyl halides, creates significant steric bulk around the reaction center, which severely hinders the approach of the nucleophile. masterorganicchemistry.comlibretexts.org Consequently, SN2 reactions on neopentyl-like substrates are known to be exceptionally slow, often described as practically inert under normal conditions. chemistrysteps.commasterorganicchemistry.com

The SN1 mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.com For this compound, the departure of the chloride ion would lead to a primary carbocation. Primary carbocations are notoriously unstable and their formation is energetically unfavorable. youtube.com While SN1 reactions are generally favored for tertiary alkyl halides due to the stability of the resulting carbocation, they are highly disfavored for primary halides like the one in the target molecule. masterorganicchemistry.com If forced under harsh conditions (e.g., high temperatures and a non-nucleophilic solvent), an SN1 reaction might occur, but it would likely be accompanied by a rearrangement of the unstable primary carbocation to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. youtube.com

The oxane ring plays a crucial role in determining the reaction kinetics of nucleophilic substitution on this compound. The cyclic structure inherently contributes to the steric congestion around the chloromethyl group. The substituents on the quaternary carbon (the ethyl group and the ring structure itself) act as bulky impediments to the backside attack required for an SN2 reaction. spcmc.ac.inlibretexts.org This steric hindrance raises the energy of the SN2 transition state, leading to a dramatically reduced reaction rate. nih.gov

While cyclic ethers can sometimes participate in reactions through anchimeric assistance (neighboring group participation), where the ether oxygen acts as an internal nucleophile, this is unlikely to significantly accelerate the substitution at the exocyclic chloromethyl group in this specific compound. Such assistance typically requires the formation of a stable, fused ring system in the transition state, which is not favored in this case. The primary influence of the oxane ring is therefore the exacerbation of steric hindrance.

The following table illustrates the relative rates of SN2 reactions for various alkyl bromides, highlighting the profound effect of steric hindrance, which is analogous to the situation in this compound.

SubstrateRelative Rate
Methyl bromide30
Ethyl bromide1
Isopropyl bromide0.02
tert-Butyl bromide~0 (SN1 favored)
Neopentyl bromide0.00001

This table provides a general comparison of reactivity in SN2 reactions and illustrates the dramatic decrease in rate with increasing steric hindrance. The reactivity of this compound is expected to be similar to that of neopentyl bromide.

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. A pure SN2 reaction proceeds with a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. libretexts.org However, given the extreme unreactivity of this compound towards the SN2 pathway, this stereochemical outcome is not practically observed.

In the hypothetical scenario of an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, which would lead to a racemic mixture if the carbon were chiral. youtube.com However, since the carbon of the chloromethyl group is not a stereocenter, this aspect is less critical. If a rearrangement were to occur, it would lead to a mixture of products with different constitutions, further complicating the stereochemical analysis.

Despite the inherent low reactivity, derivatization of this compound can be attempted with strong nucleophiles, often requiring forcing conditions such as elevated temperatures.

Thiols (RSH) and their conjugate bases, thiophenolates (RS⁻), are generally excellent nucleophiles in SN2 reactions due to the high polarizability of the sulfur atom. masterorganicchemistry.com They are typically more nucleophilic than their oxygen counterparts (alcohols and alkoxides). masterorganicchemistry.com The reaction of an alkyl halide with a thiolate is a common method for the synthesis of thioethers (sulfides). masterorganicchemistry.com

However, in the case of this compound, the severe steric hindrance at the neopentyl-like center would make the SN2 reaction with thiols or thiophenolates extremely slow. While thiolates are potent nucleophiles, their ability to access the electrophilic carbon is greatly diminished. To achieve any significant conversion, prolonged reaction times and high temperatures would likely be necessary. The weaker basicity of thiolates compared to alkoxides means that elimination reactions (E2) are less likely to compete with substitution. masterorganicchemistry.com

The following table provides a qualitative prediction of the reactivity of this compound with selected sulfur nucleophiles under typical SN2 conditions.

NucleophileExpected ReactivityProbable Product (if reaction occurs)
Sodium hydrosulfide (B80085) (NaSH)Very low4-(Mercaptomethyl)-4-ethyloxane
Sodium thiophenoxide (PhSNa)Very low4-Ethyl-4-((phenylthio)methyl)oxane
Sodium ethanethiolate (EtSNa)Very low4-Ethyl-4-((ethylthio)methyl)oxane

Oximic reagents, specifically oximates (R₂C=NO⁻), are also potent nucleophiles that can participate in substitution reactions. The nucleophilicity of the oximate is influenced by the substituents on the carbon atom. The reaction of an alkyl halide with an oximate leads to the formation of an O-alkyl oxime ether.

Similar to other nucleophiles, the reaction of oximic reagents with this compound via an SN2 mechanism would be severely hindered. The steric demands of the substrate would likely necessitate harsh reaction conditions to achieve any appreciable yield of the corresponding oxime ether. There is a lack of specific literature data on the reaction of neopentyl-like halides with oximic reagents, but based on the general principles of SN2 reactions, the reactivity is expected to be extremely low.

Derivatization with Various Nucleophiles

Nitrogen-Containing Nucleophiles

The reaction of 3-(chloromethyl)-3-ethyloxane (B13178898) and its analogs with nitrogen-containing nucleophiles, such as amines, can proceed via two main pathways: nucleophilic substitution at the chloromethyl group or ring-opening of the oxetane (B1205548). The predominant pathway is largely dependent on the reaction conditions and the nature of the nucleophile.

Generally, the reaction with primary or secondary amines leads to a straightforward SN2 displacement of the chloride ion, affording the corresponding aminomethyl-substituted oxetane. This reaction is favored due to the high reactivity of the primary alkyl chloride. For instance, the reaction of 3-(chloromethyl)-3-methyloxetane (B1585086) with various amines yields the corresponding 3-(aminomethyl)-3-methyloxetane derivatives. It is reported that bis(chloromethyl)oxetane reacts with 1,1-dimethylhydrazine, indicating the susceptibility of the chloromethyl group to nucleophilic attack by nitrogen-containing reagents. researchgate.net

Under more forcing conditions or with Lewis acid catalysis, nucleophilic attack on the oxetane ring can occur. However, for strong nucleophiles like amines, the substitution reaction at the side chain is typically the more facile pathway.

Reactant (Analog)Nitrogen NucleophilePrimary ProductReaction Type
3-(Chloromethyl)-3-methyloxetaneAmmonia3-(Aminomethyl)-3-methyloxetaneSN2 Substitution
3-(Chloromethyl)-3-methyloxetaneDimethylamine3-((Dimethylamino)methyl)-3-methyloxetaneSN2 Substitution
3,3-Bis(chloromethyl)oxetane (B146354)1,1-DimethylhydrazineProduct of nucleophilic substitutionSN2 Substitution
Organometallic Reagents (e.g., Silyl Compounds)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. libretexts.orgresearchgate.net Their reaction with 3-(chloromethyl)-3-ethyloxane is expected to primarily involve nucleophilic attack at the chloromethyl group, leading to the formation of a new carbon-carbon bond. This SN2 reaction would displace the chloride and extend the alkyl chain at the 3-position of the oxetane ring. Due to the high reactivity of these organometallic species, the reaction is typically carried out in aprotic solvents and at low temperatures to avoid side reactions. libretexts.org

Silyl nucleophiles, such as silyllithium reagents, can also participate in nucleophilic substitution reactions with alkyl halides to form carbon-silicon bonds. acs.org The reaction of 3-(chloromethyl)-3-ethyloxetane (B1594705) with a reagent like trimethylsilyllithium would be expected to yield 3-ethyl-3-((trimethylsilyl)methyl)oxetane.

ReactantOrganometallic ReagentExpected ProductReaction Type
3-(Chloromethyl)-3-ethyloxetaneMethylmagnesium bromide3-Ethyl-3-propyloxetaneSN2 Substitution
3-(Chloromethyl)-3-ethyloxetaneButyllithium3-(Chloromethyl)-3-ethyloxetaneSN2 Substitution
3-(Chloromethyl)-3-ethyloxetaneTrimethylsilyllithium3-Ethyl-3-((trimethylsilyl)methyl)oxetaneSN2 Substitution

Ring Expansion and Rearrangement Processes

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a driving force for ring expansion and rearrangement reactions, particularly when a reactive intermediate such as a carbocation is formed adjacent to the ring. windows.net

Investigation of Intramolecular Cyclization Pathways

While direct intramolecular cyclization involving the chloromethyl group of 3-(chloromethyl)-3-ethyloxane is not a straightforward process, related transformations in other substituted oxetanes highlight the potential for such rearrangements. For instance, the formation of oxetanes can occur through intramolecular C-O bond formation, which is a key step in many synthetic routes to these heterocycles. beilstein-journals.org

Mechanistic Studies of Ring Transformations

Ring expansion of oxetanes has been observed in various contexts. For example, the reaction of vinyloxetanes can lead to the formation of medium-sized oxacycles. beilstein-journals.org Although not directly applicable to 3-(chloromethyl)-3-ethyloxetane, this illustrates that under appropriate conditions, the oxetane ring can undergo transformations to form larger, less strained cyclic ethers. The mechanism of such rearrangements often involves the formation of a carbocation, which can then trigger a skeletal reorganization. The relief of ring strain is a significant thermodynamic driving force for these processes.

Starting Material (Analog)Reaction TypeProductDriving Force
VinyloxetaneRing ExpansionMedium-sized oxacycleRelief of ring strain
Cyclobutylmethyl halideRing Expansion (Carbocation intermediate)Cyclopentyl halideRelief of ring strain

Polymerization Chemistry

Ring-Opening Polymerization (ROP) of this compound

Given the likely misnomer, this section will address the ring-opening polymerization of 3-(chloromethyl)-3-ethyloxane and its analogs. Oxetanes are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. The driving force for this polymerization is the relief of the high ring strain.

The CROP of 3,3-disubstituted oxetanes, such as 3-benzyloxymethyl-3-ethyl-oxetane, has been studied and demonstrates that these monomers can be effectively polymerized using photoinitiators that generate strong acids upon irradiation. The polymerization of 3,3-bis(chloromethyl)oxetane (BCMO) is also well-documented. The mechanism involves the protonation of the oxygen atom of the oxetane ring by a strong acid, followed by nucleophilic attack of another monomer molecule on one of the α-carbons of the protonated oxetane, leading to ring opening and chain propagation.

The rate of polymerization of 3,3-disubstituted oxetanes can be influenced by the stability of the intermediate tertiary oxonium ion. In some cases, a significant induction period is observed, which can be overcome by carrying out the polymerization at higher temperatures or by copolymerizing with more reactive monomers like epoxides. The resulting polymers are typically elastomeric.

Monomer (Analog)Initiator SystemPolymerization TypeResulting Polymer
3-Benzyloxymethyl-3-ethyl-oxetaneCationic PhotoinitiatorCationic ROPPoly(3-benzyloxymethyl-3-ethyl-oxetane)
3,3-Bis(chloromethyl)oxetane (BCMO)BF3·OEt2Cationic ROPPoly(3,3-bis(chloromethyl)oxetane)
3-(Chloromethyl)oxetaneTriethylaluminum-acetylacetone-waterCoordinate ROPPoly(3-(chloromethyl)oxetane)

Copolymerization Strategies with Other Monomers

This compound can be copolymerized with other cyclic ethers to tailor the properties of the resulting material. Cationic copolymerization is the most viable method for this purpose. The reactivity ratios of the comonomers will determine the microstructure of the resulting copolymer (i.e., random, alternating, or blocky).

Potential comonomers for copolymerization with this compound could include:

Other substituted oxetanes: To introduce different functionalities or modify the physical properties of the polymer backbone.

Tetrahydrofuran (B95107) (THF): To introduce more flexible segments into the polymer chain.

Epoxides: Although less reactive than oxetanes in CROP, they can be incorporated under certain conditions.

The presence of the chloromethyl group in the resulting copolymer provides a platform for further modifications, leading to functional materials with a wide range of properties.

Post-Polymerization Functionalization via the Chloromethyl Group

The chloromethyl side groups on the poly[this compound] backbone are highly versatile for a variety of chemical transformations, allowing for the synthesis of a wide range of functional polymers. The primary route for modification is through nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. rsc.org

The reactive chloromethyl groups can be utilized for both "grafting to" and "grafting from" approaches to synthesize graft copolymers.

Grafting to: Pre-synthesized polymer chains with nucleophilic end-groups can be attached to the poly[this compound] backbone.

Grafting from: The chloromethyl groups can be converted into initiating sites for a secondary polymerization, such as atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques, to grow polymer grafts from the backbone. cmu.edu

Cross-linking of the polymer can be achieved by reacting the chloromethyl groups with multifunctional nucleophiles. For example, diamines, dithiols, or dicarboxylates can react with the chloromethyl groups on different polymer chains, forming covalent bonds between them and creating a network structure. ebrary.net This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material.

Table 2: Examples of Cross-linking Reactions for Chloromethylated Polymers

Cross-linking Agent Type of Linkage Formed Resulting Network Properties
Diamines (e.g., hexamethylenediamine) Amino linkage Increased rigidity and thermal stability
Dithiols (e.g., 1,6-hexanedithiol) Thioether linkage Enhanced chemical resistance

A wide variety of functional groups can be introduced onto the polymer backbone by reacting the chloromethyl groups with different nucleophiles. This allows for the precise tuning of the polymer's properties for specific applications.

Common nucleophilic substitution reactions include:

Azidation: Reaction with sodium azide (B81097) (NaN₃) to introduce azide groups, which are useful for "click" chemistry reactions (e.g., Huisgen 1,3-dipolar cycloaddition with alkynes).

Amination: Reaction with primary or secondary amines to introduce amino functionalities, which can alter the solubility and basicity of the polymer.

Etherification: Reaction with alkoxides or phenoxides to form ether linkages.

Esterification: Reaction with carboxylate salts to introduce ester groups.

Thiolation: Reaction with thiols or thiolate salts to form thioether linkages.

Table 3: Examples of Nucleophilic Substitution Reactions on the Chloromethyl Group

Nucleophile Reagent Example Functional Group Introduced Potential Application
Azide Sodium Azide (NaN₃) -N₃ Click chemistry, bioconjugation
Amine Ammonia, Alkylamines -NH₂, -NHR, -NR₂ pH-responsive materials, metal chelation
Hydroxide Sodium Hydroxide (NaOH) -OH Hydrophilic modification
Thiol Sodium Thiophenolate (NaSPh) -SPh High refractive index materials

These post-polymerization modifications significantly expand the utility of poly[this compound], enabling its use as a versatile platform for the development of advanced functional materials.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups. For 4-(Chloromethyl)-4-ethyloxane, the expected characteristic absorption bands would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and oxane ring methylene (B1212753) groups are expected in the range of 2850-3000 cm⁻¹.

C-O-C Stretching: The cyclic ether (oxane) moiety would exhibit a strong, characteristic C-O-C stretching band, typically in the 1050-1150 cm⁻¹ region.

CH₂ Bending: Methylene scissoring vibrations are anticipated around 1450-1470 cm⁻¹.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration of the chloromethyl group would likely appear in the region of 650-850 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

Table 1: Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2850-3000C-H Asymmetric and Symmetric StretchAlkane (Ethyl, Oxane)
1450-1470CH₂ ScissoringAlkane
1050-1150C-O-C Asymmetric StretchCyclic Ether (Oxane)
650-850C-Cl StretchAlkyl Halide

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the carbon skeleton and the C-Cl bond.

Key expected Raman shifts would include:

C-C Stretching: Vibrations of the carbon backbone of the oxane ring and the ethyl group would produce signals in the 800-1200 cm⁻¹ range.

Symmetric CH₂ Bending: Symmetric bending modes of the methylene groups would also be observable.

C-Cl Stretching: The C-Cl bond would also give rise to a characteristic Raman signal, often stronger and more easily identifiable than in the IR spectrum for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environments and Connectivity

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the chloromethyl group, and the oxane ring.

Table 2: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.9Triplet3H-CH₂CH₃ (Ethyl group)
~1.5Quartet2H-CH₂ CH₃ (Ethyl group)
~3.5Singlet2H-CH₂ Cl (Chloromethyl group)
~3.6-3.8Multiplet4H-O-CH₂ - and -C-CH₂ -O- (Oxane ring)
~1.6-1.8Multiplet4H-C-CH₂ -C- (Oxane ring)

The exact chemical shifts and multiplicities would depend on the solvent used and the specific conformation of the oxane ring.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~8-10-CH₂C H₃ (Ethyl group)
~25-30-C H₂CH₃ (Ethyl group)
~45-50-C H₂Cl (Chloromethyl group)
~70-75Quaternary Carbon (C -CH₂Cl)
~65-70-O-C H₂- (Oxane ring)
~30-35-C-C H₂-C- (Oxane ring)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

2D NMR techniques are instrumental in confirming the complete structural assignment of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would confirm the connectivity between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would definitively assign the proton signals to their corresponding carbon atoms. For example, the singlet at ~3.5 ppm in the ¹H NMR would correlate with the carbon signal at ~45-50 ppm in the ¹³C NMR, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons. For example, the protons of the chloromethyl group (-CH₂Cl) would show a correlation to the quaternary carbon of the oxane ring, as well as to the carbon of the ethyl group attached to the same quaternary center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a deduced molecular formula of C₈H₁₅ClO, the calculated molecular weight is approximately 162.66 g/mol .

In a typical mass spectrometry experiment using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which is a radical cation. libretexts.org The peak corresponding to this ion, if detected, would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of chlorine, this molecular ion peak would be accompanied by a characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments provides valuable structural information. The most common fragmentation pathways are predicted based on the stability of the resulting carbocations and radicals.

Key Predicted Fragmentation Pathways:

Loss of the Chloromethyl Radical: A common fragmentation would be the cleavage of the C-C bond to release the chloromethyl radical (•CH₂Cl). This would result in a stable tertiary carbocation.

Loss of the Ethyl Group: Another likely fragmentation involves the loss of the ethyl group (•CH₂CH₃) from the C4 position, also yielding a tertiary carbocation.

Alpha-Cleavage: Cleavage of the bonds adjacent to the ring oxygen is a characteristic fragmentation pathway for cyclic ethers. This can lead to the opening of the oxane ring and subsequent fragmentation into various smaller ions.

Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl) from the molecular ion is another possible pathway, often occurring through rearrangement processes.

The relative abundance of these fragment ions, with the most stable ion typically forming the base peak in the spectrum, provides a "fingerprint" for the molecule's structure. libretexts.orglibretexts.org

Below is a table of predicted prominent ions in the mass spectrum of this compound.

Predicted Fragment IonMass-to-Charge Ratio (m/z) for ³⁵Cl isotopeProposed Neutral Loss
[C₈H₁₅ClO]⁺162None (Molecular Ion)
[C₇H₁₃O]⁺113•CH₂Cl
[C₆H₁₀ClO]⁺133•CH₂CH₃
[C₈H₁₄O]⁺126•Cl

Note: The m/z values are calculated based on the most abundant isotopes of the elements.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique that is exclusively sensitive to species containing one or more unpaired electrons. nih.gov Such species include free radicals, radical ions, and transition metal complexes.

The ground-state molecule of this compound is an even-electron species with all electrons paired. Consequently, it is diamagnetic and would not produce an EPR signal. Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of the compound itself.

However, EPR spectroscopy would be an indispensable tool for investigating the potential formation of radical species derived from this compound. chimia.ch Radicals could potentially be generated under specific conditions, such as:

Homolytic Cleavage: Exposure to ultraviolet (UV) radiation or high temperatures could induce the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. This would generate a carbon-centered primary alkyl radical and a chlorine radical.

Reaction with Initiators: Chemical reactions involving radical initiators could lead to the abstraction of a hydrogen atom or other radical-forming reactions.

If such radical intermediates were formed, EPR spectroscopy would be the definitive method for their detection and characterization. researchgate.net The resulting EPR spectrum would provide detailed information about the electronic structure of the radical. Analysis of the g-tensor and hyperfine coupling constants would allow for the identification of the specific atoms on which the unpaired electron is located and would offer insights into the radical's molecular geometry. researchgate.net

Currently, there are no available research findings or published data detailing EPR spectroscopic studies involving radical species derived from this compound. Any discussion on this topic remains theoretical, highlighting the technique's potential application should the compound be involved in radical-mediated processes.

Theoretical and Computational Investigations

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed on 4-(Chloromethyl)-4-ethyloxane. Such studies would provide valuable information about the compound's dynamic behavior, conformational changes over time, and interactions with other molecules in a simulated environment.

Conformational Analysis of the Oxane Ring

The six-membered oxane ring, also known as tetrahydropyran, is a fundamental heterocyclic structure that, like cyclohexane, avoids angle strain by adopting non-planar conformations. Computational chemistry provides powerful tools to investigate the three-dimensional structure and relative energies of these conformers. The most stable conformation for the oxane ring is typically the chair form, which minimizes both torsional and steric strain. Other higher-energy conformations include the boat and twist-boat forms.

For a substituted oxane such as this compound, the presence of substituents at the C4 position influences the conformational equilibrium. In a 4,4-disubstituted ring, the chair conformation remains predominant. Quantum-chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to determine the geometry of the most stable conformers. researchgate.net For substituted tetrahydropyrans, calculations have shown that the chair conformation is the most stable. researchgate.net

Table 1: Illustrative Relative Energies of Oxane Ring Conformations
ConformationTypical Relative Energy (kcal/mol)Key Strain Features
Chair0.0 (Reference)Minimal torsional and angle strain.
Twist-Boat5.0 - 6.0Avoids flagpole interactions but has significant torsional strain.
Boat~10.0High energy due to flagpole steric interactions and eclipsed torsional strain.

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. For this compound, a primary reaction pathway involves nucleophilic substitution at the carbon atom of the chloromethyl group. This reaction can theoretically proceed via two limiting mechanisms: a concerted bimolecular nucleophilic substitution (SN2) or a stepwise unimolecular nucleophilic substitution (SN1). pressbooks.pub

Computational modeling strongly indicates that the reaction would proceed via the SN2 mechanism. The substrate is a primary alkyl halide, which disfavors the SN1 pathway due to the high energy and instability of the primary carbocation intermediate that would need to form. utexas.edumasterorganicchemistry.com The SN2 pathway is favored due to the relatively low steric hindrance around the reaction center. nih.gov

The simulation of the SN2 reaction pathway is typically performed using DFT or ab initio methods. researchgate.netsciforum.net These calculations model the approach of the nucleophile to the substrate, leading to the formation of a transition state, and finally, the displacement of the leaving group (chloride) to form the product. The transition state of an SN2 reaction is characterized by a pentacoordinate carbon atom, where the bond to the incoming nucleophile is partially formed and the bond to the leaving group is partially broken. utexas.edu Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate this first-order saddle point on the potential energy surface. ucsb.edu Vibrational frequency calculations are then performed to confirm the structure as a true transition state, which is identified by the presence of a single imaginary frequency corresponding to the reaction coordinate. rsc.org

Table 2: Illustrative Calculated Energy Profile for an SN2 Reaction on a Primary Chloroalkane (e.g., CH₃Cl + OH⁻)
SpeciesDescriptionIllustrative Relative Energy (kcal/mol)
ReactantsSeparated Chloroalkane and Nucleophile0.0
Pre-reaction ComplexIon-dipole complex before the transition state-10.4
Transition State (TS)Pentacoordinate carbon, highest energy point+3.6
Post-reaction ComplexProduct complexed with leaving group-55.3
ProductsSeparated Product and Leaving Group-49.9

Note: Energy values are illustrative, based on the gas-phase reaction CH₃Cl + OH⁻ → CH₃OH + Cl⁻ calculated at the MP2/6-31+G(d) level, to demonstrate a typical SN2 profile. researchgate.net

Computational Studies on Polymerization Initiation and Propagation

The oxane ring in this compound can theoretically undergo Cationic Ring-Opening Polymerization (CROP). This process is an example of a chain reaction initiated by a cationic species. libretexts.org Computational studies, primarily using DFT, are essential for understanding the detailed mechanism and energetics of CROP. mdpi.comnih.govnih.gov

Initiation: The polymerization is initiated by an electrophile, typically a proton (H⁺) from a strong acid or a carbocation generated from a Lewis acid and a co-initiator like water. libretexts.orgyoutube.com The initiator protonates the oxygen atom of the oxane ring, forming a secondary oxonium ion. This step activates the monomer for polymerization. Computational analysis of this initiation step involves calculating the geometry and energy of the reactants, the transition state, and the resulting protonated oxane. For many cyclic ethers, the activation energy for this initial protonation step is calculated to be very low, indicating a rapid initiation process. rsc.org

Propagation: The propagation step involves the nucleophilic attack of a neutral monomer on one of the α-carbon atoms (adjacent to the oxonium ion) of the activated polymer chain end. rsc.org This attack results in the opening of the ring and the addition of a monomer unit to the chain, regenerating the cationic active center at the new chain end. youtube.com

Theoretical calculations are used to model the energy profile of this step, locating the transition state for the ring-opening and determining the activation barrier (ΔG‡). mdpi.com The magnitude of this barrier is influenced by the ring strain of the monomer. Oxane (a six-membered ring) has considerably less ring strain than smaller cyclic ethers like oxetane (B1205548) (a four-membered ring). Consequently, the activation energy for the ring-opening propagation step in oxanes is expected to be significantly higher, making them less reactive in CROP compared to more strained cyclic ethers. rsc.org Computational studies can quantify this difference and predict the feasibility and kinetics of polymerization.

Table 3: Illustrative Calculated Activation Energies for CROP of Cyclic Ethers
Monomer Ring SystemReaction StepTypical Calculated Activation Energy (kcal/mol)Relative Reactivity
Oxetane (4-membered)Initiation (Protonation)LowHigh (due to high ring strain)
Oxetane (4-membered)Propagation~10-15
Tetrahydrofuran (B95107) (5-membered)Propagation~15-20Moderate
Oxane (6-membered)Propagation>20 (estimated)Low (due to low ring strain)

Note: Values are illustrative and based on DFT studies of unsubstituted cyclic ethers to show general trends in reactivity as a function of ring size. rsc.org

Advanced Materials Applications and Supramolecular Chemistry

Polymeric Materials Derived from 4-(Chloromethyl)-4-ethyloxane

The presence of a reactive chloromethyl group and a polymerizable oxetane (B1205548) ring makes this compound a promising monomer for the synthesis of a variety of functional polymeric materials. The primary route to polymerize oxetanes is through cationic ring-opening polymerization (CROP). radtech.orgresearchgate.net

Development of Functional Polymers

The homopolymer of this compound, poly(this compound), would possess a polyether backbone with regularly spaced chloromethyl side chains. This structure is inherently functional, as the chloromethyl groups serve as versatile handles for post-polymerization modification. nih.govnih.gov These reactive sites can undergo nucleophilic substitution reactions with a wide array of nucleophiles, allowing for the introduction of various functional groups. For instance, reaction with amines, azides, carboxylates, or thiolates would yield polymers with corresponding functionalities, thereby tailoring the polymer's properties for specific applications. nih.govresearchgate.net

The general scheme for the cationic ring-opening polymerization of a substituted oxetane and subsequent functionalization is depicted below:

Table 1: Potential Functional Polymers Derived from Poly(this compound) via Post-Polymerization Modification

NucleophileResulting Functional GroupPotential Properties and Applications
Primary/Secondary AmineAminopH-responsive materials, metal chelation, biocidal agents
Sodium Azide (B81097)AzidoPrecursor for "click" chemistry, energetic materials
Carboxylate SaltEsterModified solubility, biodegradable materials
ThiolThioetherHigh refractive index materials, metal nanoparticle stabilization
PhenoxidePhenyl EtherIncreased thermal stability, modified optical properties

This table is illustrative and based on the known reactivity of chloromethyl groups.

Synthesis of Block Copolymers and Graft Copolymers

The reactive nature of the chloromethyl groups in poly(this compound) makes it an excellent candidate for the synthesis of more complex polymer architectures like block and graft copolymers.

Block Copolymers: Poly(this compound) can be used as a macroinitiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.govcmu.edu The chloromethyl groups can initiate the polymerization of a second monomer (e.g., styrene (B11656), acrylates, methacrylates) to grow polymer chains from the polyether backbone, resulting in a graft copolymer with a "grafting-from" approach. Alternatively, a pre-synthesized polymer with a reactive end-group can react with the chloromethyl side chains in a "grafting-to" approach. nih.gov

Graft Copolymers: The synthesis of graft copolymers can be achieved through several methods. One common strategy is the "grafting from" approach, where the chloromethyl groups on the poly(this compound) backbone are converted into initiation sites for a secondary polymerization. nih.govrsc.orgresearchgate.net For example, the chloromethyl groups can initiate the ATRP of various vinyl monomers, leading to well-defined graft copolymers. researchgate.netcmu.edu

Table 2: Representative Examples of Graft Copolymers Synthesized from Chloromethylated Polymer Backbones

Backbone PolymerGrafted PolymerPolymerization TechniqueReference
Poly(p-chloromethyl styrene)Poly(methyl methacrylate)ATRP nih.gov
Poly(p-chloromethyl styrene)Poly(benzyl methacrylate)ATRP nih.gov
Poly(epichlorohydrin)PolystyreneAnionic Polymerization researchgate.net

This data is from analogous systems and illustrates the potential for synthesizing graft copolymers.

Application in Polymer Supports and Resins for Chemical Processes

The ability to functionalize the polyether backbone makes polymers derived from this compound highly suitable for use as polymer supports and resins in various chemical processes.

The functional groups introduced onto the polyether backbone can act as ligands to immobilize homogeneous catalysts. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, amine or phosphine (B1218219) functionalities can be introduced to chelate transition metal catalysts for use in reactions such as cross-coupling, hydrogenation, or oxidation. The flexible polyether backbone can provide a pseudo-homogeneous environment for the catalytic centers, potentially enhancing their activity.

Polymers derived from this compound can be coated or covalently bonded to silica (B1680970) particles to create novel stationary phases for High-Performance Liquid Chromatography (HPLC). auroraprosci.comnih.govnih.govglsciencesinc.commz-at.de The polarity and functionality of the stationary phase can be precisely tuned by modifying the chloromethyl groups. For instance, introducing chiral moieties can lead to chiral stationary phases for the separation of enantiomers. The polyether backbone itself offers unique separation characteristics due to its polarity and hydrogen bond accepting capabilities.

Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Functional polymers derived from this compound can serve as building blocks for the construction of complex supramolecular architectures. mdpi.comnih.govnih.govwikipedia.orgresearchgate.net

By introducing recognition motifs onto the polyether backbone through modification of the chloromethyl groups, these polymers can be designed to self-assemble into well-defined structures such as micelles, vesicles, or hierarchical nanostructures. For example, attaching hydrophobic and hydrophilic side chains can lead to amphiphilic graft copolymers that self-assemble in selective solvents. Furthermore, the introduction of hydrogen bonding units or metal-ligand coordination sites can drive the formation of physically crosslinked networks, leading to the development of self-healing materials and stimuli-responsive gels. The flexibility of the polyether backbone can facilitate the necessary conformational changes for efficient self-assembly.

Design of Host Molecules Based on the Oxane Framework

The synthesis of host molecules for applications in molecular recognition often relies on the creation of pre-organized cavities that are sterically and electronically complementary to a target guest molecule. The oxane ring, as a component of a larger macrocyclic structure, can serve as a rigid and polar building block. The incorporation of functionalized oxane derivatives into macrocycles, such as crown ethers or cyclophanes, can influence the size, shape, and binding properties of the host's cavity.

For instance, the synthesis of macrocycles can be achieved through reactions that leverage the reactivity of functional groups appended to the oxane ring. acs.org The general strategy involves the cyclization of acyclic precursors containing oxane units. While specific examples for this compound are not prevalent, the principles of using functionalized cyclic ethers in macrocycle synthesis are well-established.

Table 1: Synthetic Strategies for Oxane-based Host Molecules

Strategy Description Key Reactants Potential Host Type
Williamson Ether Synthesis Nucleophilic substitution reaction between an alkoxide and an organohalide to form an ether linkage. Dihydroxy-oxane derivatives, dihalides Crown Ethers
Amidations Formation of amide bonds to create macrocyclic peptides or polyamides. Diamino-oxane derivatives, diacyl chlorides Macrocyclic Amides

Molecular Recognition Studies (excluding biological applications)

The incorporation of the oxetane moiety, a four-membered ring analogue of oxane, has been shown to improve the physicochemical properties of host molecules. nih.gov These improvements, such as increased polarity and metabolic stability, are also relevant to the design of non-biological host systems. acs.orgnih.gov Functionalized oxanes can be incorporated into synthetic receptors designed to bind specific ions or small neutral molecules. The precise positioning of the oxane units within a larger supramolecular assembly is crucial for achieving high binding affinity and selectivity.

Table 2: Potential Non-covalent Interactions involving the Oxane Framework

Interaction Type Description Relevant Structural Feature of Oxane
Hydrogen Bonding The ether oxygen acts as a hydrogen bond acceptor. Oxygen atom
Dipole-Dipole Interactions The polar C-O bonds create a molecular dipole. Ether linkage
van der Waals Forces General attractive forces between molecules. Entire oxane ring and substituents

Self-Assembly Processes Involving Functionalized Oxane Units

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Functionalized oxane units can be incorporated into molecules that are designed to self-assemble into larger, well-defined architectures. The directionality of hydrogen bonds and the shape of the oxane-containing molecules can guide the formation of specific supramolecular structures.

Research on oxetane-functionalized conjugated polymers has demonstrated their ability to self-assemble into complex nanostructures such as nanospheres, nanoellipsoids, and nanowires. researchgate.net The presence of the oxetane groups in the polymer side chains was found to be crucial for the anisotropic assembly. researchgate.net These principles can be extended to oxane-functionalized molecules, where the interplay between the properties of the oxane ring and other functional groups can be used to control the morphology of the resulting self-assembled structures.

Innovations in Chemical Production and Processes

The development of novel chemical compounds and materials is intrinsically linked to innovations in their synthesis and production. A patent landscape analysis provides insights into the commercial and industrial interest in a particular class of chemical compounds.

Patent Landscape Analysis of Chloromethylated Oxanes

A comprehensive patent landscape analysis for the specific compound this compound is challenging due to its novelty. However, an analysis of the broader category of chloromethylated and functionalized oxanes and oxetanes reveals trends in their application and synthesis. nih.gov Patents in this area are often focused on the use of these compounds as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. nih.gov

The key areas of innovation highlighted in the patent literature include:

Novel synthetic methodologies: Development of more efficient and scalable methods for the synthesis of functionalized oxanes. acs.orgnih.gov

Polymer chemistry: Use of oxane derivatives as monomers or additives in the production of polymers with tailored properties.

Medicinal chemistry: Application of oxanes as scaffolds or building blocks in the discovery of new therapeutic agents. nih.govacs.org

The analysis of patent data typically involves examining publication trends, jurisdictional distribution, key inventors and assignees, and the classification of patents into specific technological areas. sciforum.netmdpi.com For functionalized cyclic ethers like oxanes, a significant portion of the patent activity is concentrated in regions with strong chemical and pharmaceutical industries.

Table 3: Compound Names Mentioned

Compound Name
This compound
Crown ethers

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct experimental data on 4-(Chloromethyl)-4-ethyloxane is not yet prevalent in the scientific literature. However, based on the extensive research into the broader family of oxetane-containing compounds, several key characteristics and potential findings can be inferred.

The oxetane (B1205548) ring is a four-membered cyclic ether that has been increasingly utilized in medicinal chemistry. acs.orgnih.gov Its incorporation into molecules can lead to significant improvements in physicochemical properties. For instance, oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when compared to their carbocyclic analogues or other functionalities like gem-dimethyl groups. researchgate.net The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, also makes it susceptible to ring-opening reactions, providing a versatile handle for synthetic transformations. nih.gov

The presence of a chloromethyl group at the 4-position of the oxetane ring introduces a reactive electrophilic site. This functional group is a well-established precursor for a variety of nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functional groups. This dual functionality of a stable, property-enhancing core (the oxetane ring) and a synthetically versatile side chain (the chloromethyl group) is what makes this compound a compound of significant interest.

General synthetic strategies for preparing substituted oxetanes, which could be adapted for this compound, include intramolecular cyclizations of 1,3-diols (Williamson etherification), the Paternò-Büchi reaction (a [2+2] photocycloaddition), and the ring expansion of epoxides. magtech.com.cnbeilstein-journals.org Specifically for 4,4-disubstituted oxetanes, synthetic routes often involve the cyclization of appropriately substituted propane-1,3-diols.

Inferred Properties and Potential Research Findings for this compound:

Property/FindingDescriptionSupporting Rationale from Oxetane Research
Improved Physicochemical Profile Potential for enhanced aqueous solubility and metabolic stability in larger molecules.Oxetanes are known to act as polar motifs that can improve drug-like properties. researchgate.netnih.gov
Synthetic Versatility The chloromethyl group can be readily converted to amines, ethers, thioethers, and other functional groups.The reactivity of the chloromethyl group is a fundamental concept in organic synthesis.
Bioisosteric Replacement The 4,4-disubstituted oxetane core could serve as a bioisostere for gem-dimethyl or carbonyl groups.Studies by Carreira and others have established oxetanes as valuable bioisosteres. nih.gov
Conformational Rigidity The puckered nature of the oxetane ring can impart a degree of conformational constraint. This can be advantageous in drug design for optimizing binding to biological targets.

Unexplored Research Avenues for this compound

The novelty of this compound means that a vast expanse of its chemical and biological landscape remains uncharted. Future research could productively focus on several key areas:

Development of Stereoselective Syntheses: A significant challenge in oxetane chemistry is the development of efficient and stereoselective synthetic methods. acs.org For this compound, which is chiral, developing enantioselective routes would be a crucial step towards its evaluation for biological applications. This could involve asymmetric cyclization strategies or the use of chiral starting materials.

Exploration of Ring-Opening Reactions: The inherent ring strain of the oxetane can be exploited for synthetic purposes. nih.gov A systematic investigation into the regioselective and stereoselective ring-opening of this compound with various nucleophiles could lead to the synthesis of novel, highly functionalized acyclic compounds that may themselves have interesting properties.

Polymer Chemistry: The bifunctional nature of this compound makes it an intriguing candidate for polymerization studies. The chloromethyl group could be used as a site for polymerization, potentially leading to the formation of polymers with an oxetane-containing backbone. Such polymers might exhibit unique material properties due to the polarity and rigidity of the oxetane units.

Medicinal Chemistry Applications: A systematic derivatization of the chloromethyl group to generate a library of compounds for biological screening is a highly promising avenue. These derivatives could be tested for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. The 3,3-disubstituted oxetane core is known for its stability, which is a desirable feature in drug candidates. researchgate.netacs.org

Computational Studies: In silico studies could be employed to predict the physicochemical properties, conformational preferences, and potential biological targets of this compound and its derivatives. This could help to guide and prioritize synthetic efforts.

Potential for Interdisciplinary Research Collaborations

The multifaceted potential of this compound provides fertile ground for collaborations across various scientific disciplines:

Organic Synthesis and Medicinal Chemistry: Synthetic chemists could focus on developing efficient and scalable syntheses of the parent compound and its derivatives, while medicinal chemists could design and screen these compounds for therapeutic activity. This synergistic relationship is fundamental to modern drug discovery. nih.gov

Materials Science and Polymer Chemistry: Collaborations with materials scientists could explore the potential of polymers derived from this compound for applications in areas such as drug delivery, specialty coatings, or advanced composites.

Computational Chemistry and Structural Biology: Computational chemists could model the interactions of this compound derivatives with biological targets, providing insights that could guide the design of more potent and selective compounds. Structural biologists could then work to crystallize these compounds with their target proteins to validate the computational models.

Pharmacology and Toxicology: Once promising lead compounds are identified, pharmacologists and toxicologists would be essential for evaluating their efficacy and safety in preclinical models. This would involve studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.